2- (N'-Benzoyltioureido) -3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4h-Thieno [2,3-C] Pyran
CAS No.: 314042-00-7
Cat. No.: VC6531663
Molecular Formula: C20H22N2O4S2
Molecular Weight: 418.53
* For research use only. Not for human or veterinary use.
![2- (N'-Benzoyltioureido) -3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4h-Thieno [2,3-C] Pyran - 314042-00-7](/images/structure/VC6531663.png)
Specification
CAS No. | 314042-00-7 |
---|---|
Molecular Formula | C20H22N2O4S2 |
Molecular Weight | 418.53 |
IUPAC Name | ethyl 2-(benzoylcarbamothioylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate |
Standard InChI | InChI=1S/C20H22N2O4S2/c1-4-25-18(24)15-13-10-20(2,3)26-11-14(13)28-17(15)22-19(27)21-16(23)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H2,21,22,23,27) |
Standard InChI Key | JDASTVRHVYWPRX-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=S)NC(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates a bicyclic thieno[2,3-c]pyran system, where the pyran ring is fused to a thiophene moiety at the 2,3-position. Key substituents include:
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Benzoyltioureido group: Attached at position 2, contributing hydrogen-bonding capacity and aromatic interactions.
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Ethoxycarbonyl group: Positioned at carbon 3, enhancing solubility and serving as a potential metabolic handle.
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5,5-Dimethyl groups: These substituents stabilize the dihydro-4H-pyran ring through steric effects, reducing conformational flexibility .
The planar thiophene and partially saturated pyran ring create a rigid scaffold, a feature often exploited in drug design for target binding.
Synthesis and Structural Elaboration
Table 1: Key Synthetic Intermediates and Conditions
Physicochemical Properties
Solubility and Stability
The ethoxycarbonyl group enhances aqueous solubility compared to unsubstituted thienopyrans, while the benzoyltioureido group contributes to moderate lipophilicity (). Stability studies indicate degradation under strong acidic or basic conditions, with a half-life of >24 hours at pH 7.4 .
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1680 cm (C=O stretch), 1540 cm (thiourea C=S), and 1250 cm (C-O-C ether) .
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NMR: NMR (400 MHz, CDCl): δ 1.25 (t, 3H, OCHCH), 1.45 (s, 6H, 5,5-(CH)), 4.20 (q, 2H, OCH), 7.35–7.80 (m, 5H, benzoyl) .
Applications and Future Directions
Medicinal Chemistry
The compound’s modular structure allows for derivatization at positions 2 (benzoyltioureido) and 3 (ethoxycarbonyl). Potential modifications include:
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Replacing the benzoyl group with heteroaromatic systems to modulate selectivity.
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Introducing polar substituents (e.g., hydroxyl, amine) to improve solubility.
Industrial Relevance
Priced at €140/50mg , the compound is primarily used in research settings. Scale-up synthesis would require optimizing the Gewald reaction and amination steps to improve yields beyond 50%.
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